Home > Products > Screening Compounds P138583 > Fluoroethylcholine ion F-18
Fluoroethylcholine ion F-18 - 188709-02-6

Fluoroethylcholine ion F-18

Catalog Number: EVT-1553512
CAS Number: 188709-02-6
Molecular Formula: C6H15FNO+
Molecular Weight: 135.19 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Ethylcholine labeled with fluorine F 18, a positron-emitting isotope. Fluorine F 18 fluoroethylcholine incorporates into tumor cells through an active, carrier-mediated transport mechanism for choline and then is phosphorylated intracellularly by choline kinase, yielding a phosphoryl derivative, and finally is integrated into cellular phospholipids, probably primarily into a phosphatidyl derivative; concentration of this agent in tumor cells as various fluorine F 18 fluoroethylcholine derivatives enables tumor imaging using positron emission tomography (PET). Choline kinase, the enzyme responsible for the phosphorylation of choline, is frequently up-regulated in human tumor cell lines.
Fluoroethylcholine (18F) is a member of cholines.
Source and Classification

Fluoroethylcholine ion F-18 is synthesized from non-radioactive precursors through a series of chemical reactions that involve the introduction of fluorine-18. Its classification falls under radiopharmaceuticals, specifically as a PET imaging agent. The synthesis typically involves the use of automated synthesis modules to ensure high yield and purity for clinical applications.

Synthesis Analysis

Methods and Technical Details

The synthesis of fluoroethylcholine ion F-18 can be achieved through multiple methods, primarily focusing on two-step reactions involving the conversion of 18F-fluoride to fluoroethyl tosylate and subsequently to fluoroethylcholine. One commonly employed method utilizes tetrabutylammonium fluoride as a source of fluorine-18.

  1. Production of 18F-Fluoride: This is accomplished via proton irradiation of oxygen-18 enriched water in a cyclotron.
  2. Synthesis Steps:
    • First Step: 18F-fluoride reacts with 1,2-bis(tosyloxy)ethane to form 2-(18F-fluoroethyl)tosylate.
    • Second Step: The tosylate undergoes nucleophilic substitution with N,N-dimethylethanolamine to yield fluoroethylcholine ion F-18.

Automated synthesis systems such as the GE TRACERlab FX-N facilitate this process, allowing for efficient production with minimal manual intervention. The total synthesis time is typically around 1.25 hours from the end-of-bombardment to product formulation .

Molecular Structure Analysis

Structure and Data

Fluoroethylcholine ion F-18 has a molecular formula represented as C6H14FNO2. Its structure features a choline backbone with an ethyl group substituted by a fluorine atom at one end. The presence of the fluorine atom significantly alters the compound's properties compared to non-radioactive choline.

Key structural data includes:

  • Molecular Weight: Approximately 151.19 g/mol.
  • Chemical Structure: The compound contains functional groups characteristic of both choline and fluorinated compounds, enabling its role in metabolic pathways.
Chemical Reactions Analysis

Reactions and Technical Details

Fluoroethylcholine ion F-18 participates in several chemical reactions pertinent to its function as a PET tracer:

  1. Phosphorylation Reaction: Once inside the cell, fluoroethylcholine is phosphorylated by choline kinase to form phosphoryl-fluoroethylcholine.
  2. Integration into Membranes: The phosphorylated form can then be incorporated into phospholipid membranes, reflecting cellular metabolism.

These reactions are crucial for its uptake in tumor cells, making it an effective marker for cancerous tissues during imaging studies .

Mechanism of Action

Process and Data

The mechanism of action of fluoroethylcholine ion F-18 involves its uptake into cells via active transport mechanisms similar to those utilized by natural choline. Once inside the cell:

  1. Active Transport: Fluoroethylcholine is taken up by tumor cells through specific transporters.
  2. Phosphorylation: The compound is then phosphorylated by choline kinase, leading to retention within the cell.
  3. Metabolic Integration: The phosphorylated product integrates into cell membranes or is utilized in biosynthetic pathways.

This mechanism underpins its effectiveness in imaging metabolic activity associated with malignancies .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Fluoroethylcholine ion F-18 exhibits several important physical and chemical properties:

  • Appearance: Typically presented as a colorless solution when formulated.
  • Solubility: Soluble in water due to the presence of polar functional groups.
  • Stability: The compound remains stable under typical storage conditions but must be used shortly after synthesis due to the decay of fluorine-18 (half-life approximately 110 minutes).

These properties are critical for ensuring effective delivery and imaging capabilities in clinical settings .

Applications

Scientific Uses

Fluoroethylcholine ion F-18 has significant applications in medical imaging:

  1. Cancer Detection: Primarily used in PET scans for detecting prostate cancer and potentially other malignancies due to its ability to highlight areas of increased choline metabolism.
  2. Research Tool: Employed in studies examining metabolic processes in various cancers, providing insights into tumor biology and response to therapies.

The use of fluoroethylcholine ion F-18 represents an advancement in oncological imaging, offering improved specificity compared to traditional methods like computed tomography or magnetic resonance imaging .

Introduction to Fluoroethylcholine Ion F-18 in Molecular Imaging

Historical Development of Radiolabeled Choline Analogs

The evolution of radiolabeled choline analogs began with ¹¹C-choline in the late 1990s for prostate cancer imaging. While effective, its 20-minute half-life necessitated on-site cyclotron production, limiting clinical adoption. Researchers subsequently pursued fluorine-18 analogs (110-minute half-life) to enable centralized production and satellite distribution. Initial efforts yielded ¹⁸F-fluoromethylcholine (¹⁸F-FCH), but its rapid renal clearance caused significant bladder radioactivity accumulation, obscuring pelvic structures. This limitation drove the development of ¹⁸F-fluoroethylcholine (¹⁸F-FEC) in the early 2000s [1] [3] [6].

The strategic replacement of a methyl group with an ethyl chain in ¹⁸F-FEC altered its pharmacokinetics. In vivo studies demonstrated that ¹⁸F-FEC retained efficient cellular uptake via choline transporters but exhibited slower phosphorylation kinetics and reduced renal excretion compared to ¹⁸F-FCH. This resulted in lower bladder radioactivity and improved tumor-to-background contrast in the pelvic region, a critical advancement for prostate cancer imaging. Clinical validation occurred through European Phase II/III trials (e.g., Odense University Hospital and German Federal Armed Forces studies), confirming its efficacy in detecting primary and recurrent prostate cancer and assessing lymph node involvement [6] [9].

Table 1: Evolution of Radiolabeled Choline Analogs for PET Imaging [1] [3] [6]

CompoundIsotopeHalf-LifeKey AdvantagePrimary Limitation
¹¹C-CholineCarbon-1120 minHigh tumor uptake; rapid clearance from bloodRequires on-site cyclotron; short imaging window
¹⁸F-Fluoromethylcholine (FCH)Fluorine-18110 minLonger half-life enables distributionHigh urinary excretion obscures pelvic anatomy
¹⁸F-Fluoroethylcholine (FEC)Fluorine-18110 minReduced urinary excretion; improved pelvic contrastSlightly lower phosphorylation rate than FCH
¹⁸F-FluciclovineFluorine-18110 minVery low urinary excretion; targets amino acid transportersNot a choline analog; different uptake mechanism

Role of F-18 Isotope in Positron Emission Tomography (PET) Tracers

Fluorine-18 (¹⁸F) is the preeminent radionuclide for clinical PET tracers due to its favorable nuclear decay properties. It decays primarily by positron emission (97%), with a mean positron range of 0.6 mm in tissue, enabling high-resolution images. Its 109.8-minute half-life strikes a critical balance: sufficient for complex radiosynthesis, multi-step purification, and transportation to satellite imaging centers, yet short enough to limit patient radiation exposure [1].

The production of ¹⁸F occurs in medical cyclotrons via the ¹⁸O(p,n)¹⁸F nuclear reaction, using enriched ¹⁸O-water as the target material. This reliable production method supports global tracer availability. For choline analog synthesis, ¹⁸F-fluoride is typically activated using potassium carbonate and kryptofix 222 (K222) to form a reactive [K⊂222]⁺¹⁸F⁻ complex. This complex facilitates nucleophilic substitution reactions crucial for forming ¹⁸F-labeled precursors like ¹⁸F-fluoroethyl tosylate or ¹⁸F-fluoroethyl triflate, which are subsequently quaternized with N,N-dimethylethanolamine to yield ¹⁸F-FEC [1] [6].

Automated synthesis modules (e.g., GE FASTlab, Siemens Modular Lab) have optimized ¹⁸F-FEC production. A typical protocol involves nucleophilic fluorination of ethylene glycol ditosylate (EGDT) with [¹⁸F]fluoride/K₂CO₃/K222 complex in acetonitrile at 90°C for 5 minutes, followed by drying and reaction with neat N,N-dimethylethanolamine at 100°C for 10 minutes. Solid-phase extraction (SPE) purification (e.g., C18 plus cation exchange cartridges) replaces HPLC in modern protocols, achieving high radiochemical purity (>98%) and yields of 35-40% (non-decay corrected) within 35 minutes, suitable for multi-dose batch production [6].

Table 2: Key Properties of PET Radionuclides Used in Choline Imaging [1] [3]

PropertyFluorine-18 (¹⁸F)Carbon-11 (¹¹C)
Half-life109.8 minutes20.4 minutes
Positron Energy (Max, keV)635960
Mean Positron Range in Tissue0.6 mm1.1 mm
Primary Production Method¹⁸O(p,n)¹⁸F in cyclotron¹⁴N(p,α)¹¹C in cyclotron
Synthesis LogisticsCentralized production & satellite distribution possibleRequires on-site cyclotron
Typical Radiochemical Yield (Choline Tracers)35-40% (non-decay corrected)20-30% (decay corrected)

Biological Significance of Choline Metabolism in Oncologic Imaging

¹⁸F-FEC targets the dysregulation of choline metabolism, a hallmark of proliferating cancer cells. Choline is an essential nutrient transported into cells primarily by high-affinity transporters like CTL1 (SLC44A1) and the organic cation transporters (OCTs). Intracellular choline is phosphorylated by choline kinase alpha (CHKα) to form phosphocholine, the committed step in the Kennedy pathway for phosphatidylcholine (PtdCho) biosynthesis. PtdCho constitutes >50% of phospholipid membranes [2] [4] [10].

In malignancies, upregulated choline transport and kinase activity create a metabolic sink. Oncogenic signaling (e.g., RAS, MAPK, PI3K/AKT) drives overexpression of CHKα and choline transporters (CTL1, OCTs). This results in significantly increased intracellular accumulation of phosphocholine and total choline-containing compounds (tCho), detectable by both PET and magnetic resonance spectroscopy (MRS). Tumor cells exhibit 5-10 fold higher choline uptake than normal cells, providing high target-to-background ratios. While ¹⁸F-FEC undergoes phosphorylation by CHKα similar to natural choline, its phosphorylation product, phospho-¹⁸F-FEC, is not efficiently incorporated into PtdCho nor significantly metabolized further. This results in effective metabolic trapping within cancer cells [2] [4] [9].

Clinical PET studies validate this mechanism. In prostate cancer, ¹⁸F-FEC PET/CT demonstrates high uptake in primary tumors (mean SUVₘₐₓ 5.2 ± 1.8), locoregional recurrences, and metastases, correlating with serum PSA levels and Gleason score. Beyond prostate cancer, ¹⁸F-FEC accumulates in hepatocellular carcinoma (HCC), brain tumors (e.g., glioblastoma), and parathyroid adenomas due to their shared reliance on upregulated choline metabolism. Comparative studies show ¹⁸F-FEC provides superior detection of prostate cancer recurrence compared to ¹⁸F-FDG, particularly at low PSA levels (<2 ng/mL), due to ¹⁸F-FDG's low specificity in the pelvis and ¹⁸F-FEC's tumor-specific metabolic trapping [7] [9] [10].

Table 3: Choline Transport and Metabolism in Cancer Cells [2] [4] [10]

Biological ProcessMolecular ComponentsAlteration in CancerImplication for ¹⁸F-FEC Uptake
Choline TransportCTL1 (SLC44A1), OCT1/2 (SLC22A1/2), CHT1 (SLC5A7)Overexpression of CTL1 and OCTs; Increased VmaxEnhanced tracer influx into cancer cells
PhosphorylationCholine Kinase Alpha (CHKα)Overexpression and hyperactivity; Oncogenic signaling (RAS, AKT)Trapping of ¹⁸F-FEC as phospho-¹⁸F-FEC
Phosphatidylcholine SynthesisCTP:phosphocholine cytidylyltransferase (CCT), CholinephosphotransferaseIncreased flux through Kennedy pathwayLimited incorporation of phospho-¹⁸F-FEC into lipids maintains trapped form
Membrane TurnoverPhospholipases (PLA2, PLC, PLD)Increased catabolism in some cancersContributes to high phosphocholine pools but minimal ¹⁸F-FEC recycling

Limitations and Refinements: While ¹⁸F-FEC is valuable, its uptake isn't entirely cancer-specific. Benign conditions like prostatic hyperplasia, thyroiditis, or inflammatory lymph nodes can show moderate uptake, necessitating correlation with anatomical imaging. Blood-brain barrier (BBB) disruption significantly influences ¹⁸F-FEC uptake in gliomas, potentially confounding interpretation in brain tumors. Research focuses on kinetic modeling (e.g., Patlak analysis) to distinguish transport rate constants (K₁) from phosphorylation rates (k₃), offering more specific biomarkers of CHKα activity than standardized uptake value (SUV) alone [7] [10].

Properties

CAS Number

188709-02-6

Product Name

Fluoroethylcholine ion F-18

IUPAC Name

2-(18F)fluoranylethyl-(2-hydroxyethyl)-dimethylazanium

Molecular Formula

C6H15FNO+

Molecular Weight

135.19 g/mol

InChI

InChI=1S/C6H15FNO/c1-8(2,4-3-7)5-6-9/h9H,3-6H2,1-2H3/q+1/i7-1

InChI Key

HVTQGIFBNBMSGE-JZRMKITLSA-N

SMILES

C[N+](C)(CCO)CCF

Synonyms

(18)F-fluoroethylcholine
18F-FECh
F-18 fluoroethyldimethyl-2-hydroxyethylammonium
fluoroethylcholine

Canonical SMILES

C[N+](C)(CCO)CCF

Isomeric SMILES

C[N+](C)(CCO)CC[18F]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.